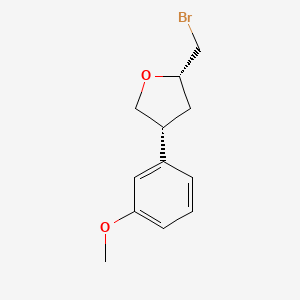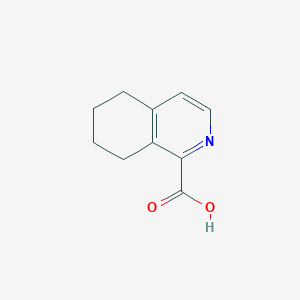
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method starts with the formation of a diastereomeric morpholinone derivative through the Petasis reaction. The morpholinone derivative is then transformed into the tetrahydroisoquinoline core via cyclization .
Another approach involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pomeranz–Fritsch–Bobbitt cyclization is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow reactors are sometimes employed to enhance reaction control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline-1-carboxylic acid derivatives.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-1-methanol.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the tetrahydro structure, making it less flexible in certain synthetic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains methoxy groups that can influence its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core and a carboxylic acid functional group. This combination provides a balance of rigidity and flexibility, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H,12,13) |
InChI-Schlüssel |
OCAXEOFUJCLVGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


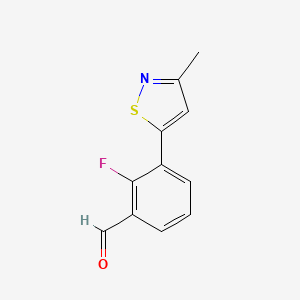
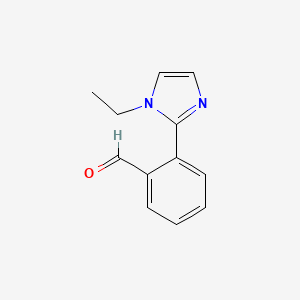
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
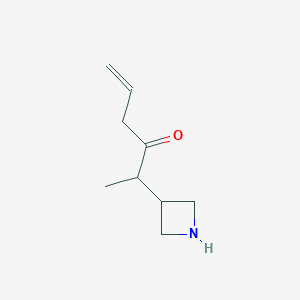
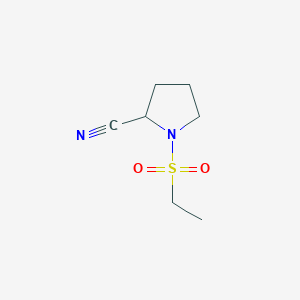
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
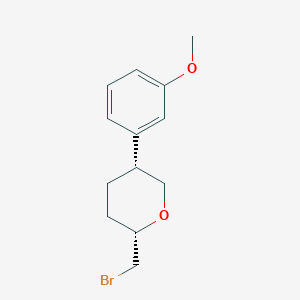

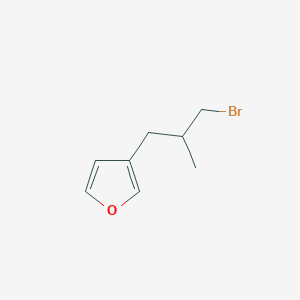
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
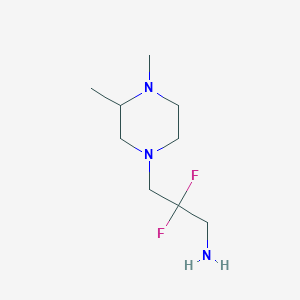
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
